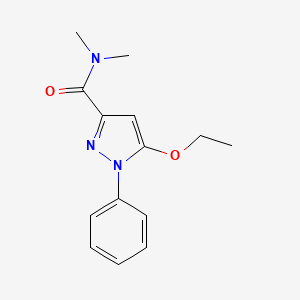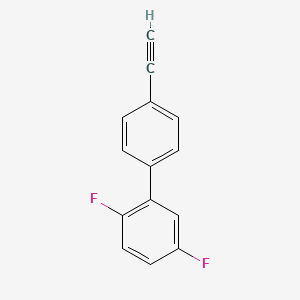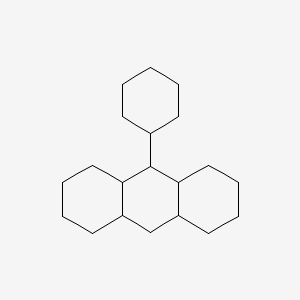
Anthracene, 9-cyclohexyltetradecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-cyclohexyltetradecahydro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound has the molecular formula C20H34 and a molecular weight of 274.4840 . It is also known by other names such as 9-Cyclohexylperhydroanthracene and 9-Cyclohexyltetradecahydroanthracene . The compound is characterized by the presence of a cyclohexyl group attached to the anthracene core, which is fully hydrogenated.
Preparation Methods
The synthesis of anthracene derivatives, including 9-cyclohexyltetradecahydroanthracene, typically involves the hydrogenation of anthracene or its derivatives. One common method is the reduction of anthraquinones using sodium borohydride in an alkaline medium . This method is efficient and yields high purity products. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions to achieve complete hydrogenation of the anthracene core.
Chemical Reactions Analysis
Anthracene, 9-cyclohexyltetradecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms back to the original compound. Sodium borohydride is a common reducing agent.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups into the molecule.
Scientific Research Applications
Anthracene, 9-cyclohexyltetradecahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the study of hydrogenated polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and organic semiconductors. .
Mechanism of Action
The mechanism of action of anthracene, 9-cyclohexyltetradecahydro- involves its interaction with molecular targets through its aromatic core and cyclohexyl group. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolic processes. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Anthracene, 9-cyclohexyltetradecahydro- can be compared with other hydrogenated anthracene derivatives, such as:
9-Cyclohexylperhydroanthracene: Similar in structure but may differ in the degree of hydrogenation.
9,10-Dihydroanthracene: Partially hydrogenated anthracene with different chemical properties.
Anthracene-9-carboxylic acid: An anthracene derivative with a carboxyl group, used in different applications.
The uniqueness of anthracene, 9-cyclohexyltetradecahydro- lies in its fully hydrogenated anthracene core and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
55255-70-4 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
9-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene |
InChI |
InChI=1S/C20H34/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h15-20H,1-14H2 |
InChI Key |
AEAADDYLRBDYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C3CCCCC3CC4C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)




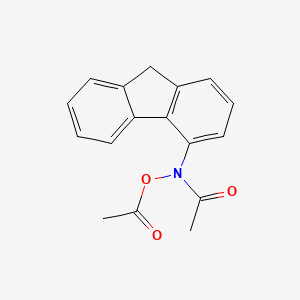


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
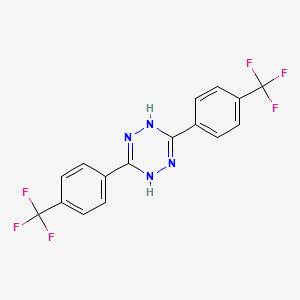
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
